molecular formula C5H9Br2NO2 B14529321 2,3-Dibromo-3-nitropentane CAS No. 62544-97-2

2,3-Dibromo-3-nitropentane

Cat. No.: B14529321
CAS No.: 62544-97-2
M. Wt: 274.94 g/mol
InChI Key: DVSXEJQULCRAGS-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-nitropentane is a halogenated nitroalkane characterized by the presence of two bromine atoms at positions 2 and 3, and a nitro group at position 3 of a pentane backbone.

Properties

CAS No.

62544-97-2

Molecular Formula

C5H9Br2NO2

Molecular Weight

274.94 g/mol

IUPAC Name

2,3-dibromo-3-nitropentane

InChI

InChI=1S/C5H9Br2NO2/c1-3-5(7,4(2)6)8(9)10/h4H,3H2,1-2H3

InChI Key

DVSXEJQULCRAGS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)Br)([N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-3-nitropentane can be synthesized through a multi-step process involving the bromination and nitration of pentane derivatives. One common method involves the bromination of 3-nitropentane using bromine in the presence of a suitable solvent, such as carbon tetrachloride. The reaction is typically carried out at low temperatures to control the reactivity of bromine and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3-nitropentane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Major Products Formed

Scientific Research Applications

2,3-Dibromo-3-nitropentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dibromo-3-nitropentane involves its interaction with biological molecules through its reactive bromine and nitro groups. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inactivation. The nitro group can undergo redox reactions, generating reactive oxygen species that can cause oxidative damage to cellular components .

Comparison with Similar Compounds

Halogenated Alkanes

2,2-Dichloro-1,1,1-trifluoroethane (CAS 306-83-2)

  • Structure : Features chlorine and fluorine substituents on an ethane backbone.
  • Reactivity : Unlike this compound, this compound lacks a nitro group, reducing its utility in nitration reactions. Its primary use is as a refrigerant or solvent .

2,2,4-Trimethylpentane (CAS 540-84-1) Structure: Branched alkane with methyl groups. Reactivity: Non-halogenated and non-nitrated, making it chemically inert compared to this compound. Commonly used as a fuel additive .

Nitroalkanes

No nitroalkanes with bromine substituents were listed in the evidence.

Research Findings and Data Limitations

Key Observations :

  • Structural analogs listed in (e.g., halogenated ethanes, branched alkanes) differ significantly in functional groups, limiting their relevance.

Proposed Comparison Table (Hypothetical) :

Compound CAS Functional Groups Reactivity Profile
This compound N/A Br, NO₂ High (nitration/bromination)
2,2-Dichloro-1,1,1-trifluoroethane 306-83-2 Cl, F Low (refrigerant)
2,2,4-Trimethylpentane 540-84-1 CH₃ Inert (fuel additive)

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